Morclofone
Description
Contextualization within Non-Opioid Antitussive Agents
Cough is a prevalent symptom that prompts individuals to seek medical attention nih.gov. Antitussive agents are used to suppress coughing, and these can be broadly categorized into opioid and non-opioid classes. Opioid antitussives, such as codeine and dihydrocodeine, act centrally on the cough center in the brain but carry risks of dependence and central nervous system depression nih.govopenaccesspub.org. Non-opioid antitussives offer an alternative with potentially different mechanisms of action and often a more favorable safety profile openaccesspub.org.
Morclofone is recognized as a non-opioid antitussive agent nih.govunair.ac.id. Its antitussive activity has been investigated in clinical studies, often in comparison to other antitussive drugs. For instance, studies have compared this compound to levodropropizine (B346804), another non-opioid antitussive openaccesspub.orgunair.ac.idnih.govresearchgate.net. Research indicates that levodropropizine's antitussive action was found to be greater than placebo and this compound in some studies, while comparable to cloperastine (B1201353) openaccesspub.orgnih.govresearchgate.net. Another study comparing butamirate (B195433) and this compound in geriatric patients with irritable cough suggested that both products significantly reduced cough severity, with this compound showing a more pronounced effect in that specific study laegemiddelstyrelsen.dk.
Historical Perspectives on this compound Research within Morpholine (B109124) Chemistry
The morpholine ring system is a heterocyclic structure containing both oxygen and nitrogen, and it is a common building block in medicinal chemistry iajps.comycmou.ac.in. Research into morpholine derivatives has explored a wide range of biological activities iajps.comycmou.ac.in. Historically, morpholine-containing compounds have been investigated for various pharmacological effects, including those relevant to the central nervous system nih.govnih.gov.
This compound, as a morpholine derivative, fits within this broader area of research. Studies on phenylmorpholine derivatives as antitussive agents date back several decades, highlighting the historical interest in this class of compounds for cough suppression researchgate.net. The synthesis and investigation of various morpholine derivatives have been a recurring theme in pharmaceutical chemistry, driven by the potential for diverse biological activities iajps.comycmou.ac.in. While specific detailed historical research findings solely focused on the development of this compound within morpholine chemistry were not extensively detailed in the provided search results, its existence and study are a part of the larger effort to explore the therapeutic potential of morpholine-containing compounds.
Emerging Research Avenues for this compound and its Analogues
While this compound has been studied for its antitussive properties, emerging research avenues may explore its pharmacokinetics, pharmacodynamics, and potential new therapeutic applications ontosight.ai. The field of drug discovery continues to investigate existing compounds for new uses (drug repurposing) and to synthesize novel analogues with potentially improved properties biorxiv.org.
Research into analogues of this compound would likely involve modifying its chemical structure to investigate the impact of these changes on its pharmacological activity, potency, and duration of action. The development of metabolically stable and potent analogues is a common goal in medicinal chemistry researchgate.net. Given the diverse biological activities associated with morpholine derivatives, it is plausible that analogues of this compound could be explored for applications beyond cough suppression, although specific emerging research avenues for this compound analogues were not prominently featured in the provided search results. Research databases and scientific literature are key resources for identifying updated information on ongoing research into this compound and related compounds ontosight.ai. Studies involving the design and synthesis of novel morpholine derivatives for various biological activities underscore the continued interest in this chemical scaffold for drug discovery iajps.comycmou.ac.inresearchgate.net.
Detailed Research Findings (Examples from provided search results):
Some research findings comparing the antitussive efficacy of this compound with other agents are available.
| Study (Allegra et al., 1988) openaccesspub.orgnih.govresearchgate.net | Sample Size | Design | Comparator(s) | Key Findings |
| Bronchitis Cough (Adults) | 174 | Double-blind, Randomized | Placebo, this compound (1%), Cloperastine (2%) | Levodropropizine's antitussive action higher than placebo and this compound; similar to cloperastine. openaccesspub.orgnih.govresearchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-chlorophenyl)-[3,5-dimethoxy-4-(2-morpholin-4-ylethoxy)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO5/c1-25-18-13-16(20(24)15-3-5-17(22)6-4-15)14-19(26-2)21(18)28-12-9-23-7-10-27-11-8-23/h3-6,13-14H,7-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCJCEKJKGLBOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OCCN2CCOCC2)OC)C(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
31848-02-9 (hydrochloride) | |
| Record name | Morclofone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031848018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50185710 | |
| Record name | Morclofone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50185710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31848-01-8 | |
| Record name | Morclofone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31848-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Morclofone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031848018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Morclofone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13558 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Morclofone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50185710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Morclofone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.202 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MORCLOFONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VY62TIB872 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Investigations of Morclofone S Biological Activity
Elucidation of Molecular Targets and Signaling Pathways
Detailed research specifically elucidating morclofone's molecular targets and the signaling pathways it influences is not widely documented in the provided search results. ontosight.aidrugbank.com
Exploration of Receptor Binding Profiles
Specific data on this compound's receptor binding profile, including dissociation constants (Kd) or binding affinities (Ki) for various receptors, are not prominently featured in the search results. General principles of drug-receptor binding involve the formation of weak noncovalent bonds at a protein's binding site, which is typically a cavity formed by specific amino acids. google.com Effective binding requires a precise fit between the chemical and the binding site. google.com
Characterization of Enzyme Modulation and Inhibition Kinetics
Analysis of Downstream Cellular Signaling Cascades
Specific details on how this compound affects downstream cellular signaling cascades are not detailed in the provided information. Research into signaling pathways often involves examining how receptor activation or enzyme modulation leads to a cascade of intracellular events, potentially involving G protein coupling, kinase activation (e.g., MAP kinases), and other molecular changes. nih.govplos.orggoogle.com
Identification of Potential Off-Target Interactions
While identifying off-target interactions is a critical aspect of drug discovery to understand potential side effects and opportunities for repurposing, specific studies detailing this compound's off-target profile are not extensively reported in the search results. plos.orgnih.govfrontiersin.org Computational approaches and experimental polypharmacological screens are typically used to predict and identify these interactions. plos.orgnih.govfrontiersin.org
Comparative Pharmacological Profiling with Related Antitussive and Morpholine (B109124) Compounds
This compound has been included in comparative studies evaluating the efficacy of different antitussive agents. openaccesspub.orgnih.govresearchgate.netopenaccesspub.org
Preclinical Research Methodologies and Findings for Morclofone
In Vitro Experimental Paradigms for Efficacy and Target Engagement
In vitro studies are fundamental in the early assessment of a compound's biological effects and its interaction with potential molecular targets. news-medical.netazolifesciences.com These experiments offer controlled environments to investigate cellular and biochemical responses. news-medical.net
Development and Application of Cell-Based Assays
Cell-based assays are widely used in preclinical research to evaluate the effects of compounds on living cells. reactionbiology.comaccelevirdx.combioagilytix.comresearchgate.net These assays can provide insights into a compound's potency and its impact on various cellular processes such as proliferation, viability, and specific signaling pathways. reactionbiology.comaccelevirdx.combioagilytix.com They are considered more biologically relevant than purely biochemical assays as they assess compound activity within a cellular context. bioagilytix.comnih.gov The development of such assays involves selecting appropriate cell lines or primary cells relevant to the condition or target being studied and establishing measurable endpoints that indicate a biological response. reactionbiology.comresearchgate.net While cell-based assays would be a standard approach in the preclinical evaluation of a compound like Morclofone, specific details regarding the development and application of such assays for this compound, or findings from these studies, were not available in the provided information.
Utilization of Complex In Vitro Models (e.g., Organoid and 3D Culture Systems, Organ-Chips)
Beyond traditional two-dimensional (2D) cell cultures, more complex in vitro models such as organoids, 3D culture systems, and organ-on-a-chip platforms are increasingly utilized to better mimic the physiological environment of tissues and organs. news-medical.netmdpi.comnih.govfrontiersin.orgols-bio.comnih.gov These models offer a more accurate representation of cell-cell interactions, cell-extracellular matrix interactions, and the formation of tissue-like structures, which can influence cellular responses to compounds. news-medical.netmdpi.comnih.govnih.gov Organoids, derived from stem cells or primary tissues, can recapitulate key structural and functional aspects of the organs they represent. mdpi.comnih.govols-bio.com The use of these complex models can potentially provide more predictive data for in vivo outcomes compared to 2D cultures. mdpi.comfrontiersin.org While these advanced in vitro systems are valuable tools in modern preclinical research, specific studies utilizing organoid, 3D culture, or organ-chip models to evaluate this compound were not found in the provided search results.
Implementation of Biochemical and Molecular Assays for Mechanism Confirmation
Biochemical and molecular assays are employed to investigate the specific interactions of a compound with its potential molecular target and to confirm the underlying mechanism of action at a molecular level. azolifesciences.comarizona.edumak.ac.ug These assays can include studies on enzyme activity, receptor binding, protein-protein interactions, and the modulation of specific signaling pathways. arizona.edumak.ac.ug By examining these molecular events, researchers can gain a detailed understanding of how a compound exerts its biological effects. azolifesciences.comarizona.edu While biochemical and molecular studies are essential for elucidating the mechanism of action of any drug candidate, specific findings from such assays conducted for this compound were not detailed in the provided information.
High-Throughput Screening Approaches for Activity Identification
High-throughput screening (HTS) is a method that allows for the rapid evaluation of large libraries of chemical compounds against a specific biological target or phenotypic assay. nih.govmdpi.combmglabtech.comresearchgate.net HTS is often used in the early stages of drug discovery to identify compounds that exhibit the desired activity, known as "hits." bmglabtech.com This process typically involves miniaturized assays, automated liquid handling, and sophisticated detection systems to test thousands or even millions of compounds in a cost-effective manner. bmglabtech.com HTS can be applied to various assay types, including biochemical and cell-based assays. nih.govresearchgate.net While HTS is a common strategy for identifying biologically active compounds, information regarding the use of HTS specifically for the identification or characterization of this compound's activity was not present in the provided search results.
Non-Human In Vivo Model Systems for Pharmacodynamic Evaluation
Non-human in vivo models, typically animal models, are used in preclinical research to evaluate the pharmacodynamic effects of a compound within a complex living system. bccrc.caoncodesign-services.comeupati.eumdpi.comnih.govtexilajournal.com These studies assess how the compound affects the body and can provide information on its efficacy and biological activity in a more integrated biological context than in vitro models. bccrc.canih.gov
Comprehensive Pharmacodynamic Characterization in Preclinical Species
Pharmacodynamics studies in preclinical species aim to understand the biochemical and physiological effects of a compound and its mechanism of action. While specific detailed findings for this compound's comprehensive pharmacodynamic characterization in preclinical species are not extensively documented in the provided search results, preclinical studies generally involve assessing a drug's effects on various biological systems and identifying the targets with which it interacts. Research on morpholine (B109124) derivatives, a class that includes this compound, suggests potential psychotropic activity, and studies in animal models like adult zebrafish have been used to evaluate such effects, including sedative responses. nih.gov These studies often involve observing behavioral changes and assessing effects on relevant biological pathways.
Evaluation of this compound's Impact on Specific Biological Endpoints
Evaluating a compound's impact on specific biological endpoints in preclinical studies helps to determine its potential therapeutic effects and identify measurable indicators of activity. Biological endpoints can vary widely depending on the intended use of the compound. In the context of preclinical research, objective endpoints are often utilized. massbio.org While direct information on specific biological endpoints evaluated for this compound is limited in the provided context, preclinical studies for drug candidates generally involve assessing changes in disease markers, physiological parameters, or other relevant biological readouts in animal models. For example, studies on other compounds have evaluated endpoints such as the reduction of blood eosinophils or changes in specific cellular activities. biospace.com The selection of appropriate biological endpoints is critical for translating preclinical findings to potential clinical outcomes. massbio.orgappliedclinicaltrialsonline.comnih.gov
Ex Vivo Analysis of Tissues and Biomatrices from Animal Studies
Ex vivo analysis of tissues and biomatrices from animal studies provides valuable insights into the distribution, metabolism, and effects of a compound at the tissue level. This involves examining biological samples, such as tissue biopsies or fluids, collected from animals treated with the compound. Methodologies for ex vivo analysis can include various techniques for imaging, biochemical analysis, and metabolite profiling. jenlab.deplos.orgmdpi.comcreative-proteomics.com For instance, techniques like two-photon imaging can be used for ex vivo tissue analysis. jenlab.de Preparing animal tissue samples for analysis often involves steps like cryogenic treatment, homogenization, and extraction procedures such as liquid-liquid extraction or solid phase extraction to isolate metabolites and other compounds of interest. creative-proteomics.com While specific ex vivo findings for this compound are not detailed in the search results, this type of analysis is a standard component of preclinical evaluation to complement in vivo observations and gain a deeper understanding of a compound's behavior within the body.
Pharmacokinetic Characterization in Preclinical Species
Pharmacokinetic studies in preclinical species are fundamental to understanding how a compound is handled by the body over time. This involves assessing its absorption, distribution, metabolism, and excretion (ADME). allucent.comcriver.comlovelacebiomedical.orgumb.edu.pl These studies are crucial for predicting a compound's exposure levels and disposition in humans and informing subsequent clinical trial design. allucent.comnih.gov
Absorption and Distribution Studies in Non-Human Models
Absorption studies in non-human models determine how a compound enters the bloodstream, typically after administration. Distribution studies investigate where the compound travels within the body once absorbed. allucent.comlovelacebiomedical.org These studies often involve measuring compound concentrations in plasma and various tissues at different time points after administration. frontiersin.org The rate and extent of absorption, as well as the distribution to different organs and tissues, are key parameters evaluated. allucent.comnih.gov For example, studies on other compounds in rats have shown varying bioavailability after oral administration and differential distribution among tissues, with some compounds accumulating in organs like the liver. frontiersin.org Predicting oral absorption in humans from preclinical data can be challenging and involves considering factors like physicochemical properties and permeability. nih.gov
Metabolic Fate and Biotransformation Pathways in Preclinical Species
Metabolism, or biotransformation, is the process by which a compound is chemically altered within the body, primarily by enzymes. criver.comqps.combioivt.comopenaccessjournals.commhmedical.com Preclinical metabolism studies aim to identify the metabolic pathways involved and the resulting metabolites. qps.combioivt.com These studies are essential because metabolites can have different pharmacological activities or toxicities compared to the parent compound. qps.combioivt.comsrce.hr The liver is a major site of drug metabolism, but other organs like the kidneys, lungs, and intestine also play a role. criver.comnih.gov In vitro methods using liver microsomes or hepatocytes from preclinical species are commonly used to assess metabolic stability and identify metabolites. bioivt.comsrce.hrnih.gov Comparing metabolic profiles across different preclinical species and with human samples helps to determine the most relevant animal models for further study. bioivt.com
Excretion Pathways and Clearance Mechanisms
This compound is a chemical compound classified as a benzophenone (B1666685), containing a ketone group attached to two phenyl rings. drugbank.com It is also identified as a morpholine derivative. nih.gov this compound is listed in the WHO Anatomical Therapeutic Chemical (ATC) classification system under R05DB25, indicating its use as a cough suppressant, excluding combinations with expectorants. pharmacompass.comnih.gov
The translation of preclinical research findings into biological systems and potential clinical applications is a critical step in drug development. msjonline.orgreprocell.com This process, often referred to as translational pharmacology, aims to bridge the gap between basic molecular research and patient-level outcomes. msjonline.org Challenges exist in accurately predicting human responses based on traditional preclinical models like animal studies and 2D cell cultures due to the inherent complexity of human biology and potential interspecies differences. reprocell.comsygnaturediscovery.com Advanced approaches, such as systems biology and human-relevant models like organoids, are being explored to improve the translatability of preclinical data. frontiersin.orgnih.govmoleculardevices.combiospectrumasia.com
The available information indicates this compound's classification and intended therapeutic area (cough suppression) pharmacompass.comnih.gov. However, detailed preclinical research methodologies and specific findings demonstrating how these findings translate to biological systems were not found within the scope of the search results. Therefore, a comprehensive discussion with data tables specifically on this compound's translational research potential from preclinical data to biological systems cannot be generated based on the provided search outputs.
Structure Activity Relationship Sar and Computational Chemistry of Morclofone
Elucidation of Key Structural Features Critical for Morclofone's Biological Activity
Systematic Exploration of Chemical Space within this compound Analogues
Information regarding systematic explorations of the chemical space within this compound analogues to define the impact of structural variations on its biological activity was not identified in the reviewed literature. Such studies typically involve the synthesis and testing of a series of compounds structurally related to this compound to understand how different functional groups, substitutions, or structural changes affect potency, efficacy, or other relevant biological properties. bioduro.come3s-conferences.orgresearchgate.netresearchgate.net
Fragment-Based Approaches to SAR Elucidation
No specific published research applying fragment-based approaches (FBDD) to this compound was found. FBDD is a strategy that identifies small molecule fragments that bind to a target and then grows or links these fragments to develop higher-affinity ligands. wikipedia.orgnih.govopenaccessjournals.comgardp.org While FBDD is a recognized method in drug discovery and can contribute to SAR understanding, its application specifically to this compound or its biological targets was not evident in the search results. sailife.comexactelabs.com
Conformational Analysis and Bioactive Conformations of this compound
Specific detailed studies on the conformational analysis of this compound aimed at identifying its bioactive conformation were not found. Conformational analysis explores the different three-dimensional arrangements a molecule can adopt due to rotation around single bonds, and the bioactive conformation is the specific spatial arrangement that binds to its biological target to elicit a response. nih.govnih.govijpsr.comlibretexts.org While computational methods can be used for conformational analysis, published research applying these specifically to this compound in the context of its activity was not located. bioduro.comchemrxiv.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling seeks to build mathematical models that relate a compound's structural or physicochemical properties to its biological activity, allowing for the prediction of activity for new or untested compounds. nih.govresearchgate.netwikipedia.orgnih.govgoogle.comepo.orgneweraeducation.innih.govcabidigitallibrary.org
Development of Predictive QSAR Models for this compound and its Derivatives
Specific details on the development of predictive QSAR models focused on this compound and a range of its derivatives for its established indication (cough suppression) were not found in the examined literature. While QSAR is a widely used technique in drug discovery, published models specifically for this compound's antitussive activity were not identified. nih.govresearchgate.netnih.govcabidigitallibrary.org
However, this compound was mentioned as a potential hit in a drug repurposing computational study targeting Ubiquitin-Specific Protease 7 (USP7). biorxiv.org This study involved virtual screening, molecular dynamics simulations, and the use of a binary QSAR model for predicted anticancer activity. biorxiv.org This indicates that this compound has been included in computational screens and QSAR analyses in the context of identifying potential activity for indications other than its primary use, but it does not represent a detailed QSAR study specifically developed for this compound and its derivatives to understand its original mechanism or optimize its structure for cough suppression. biorxiv.org
Validation and Interpretation of QSAR Models for this compound Research
Quantitative Structure-Activity Relationship (QSAR) models aim to establish mathematical relationships between the structural properties of compounds and their biological activities. lkouniv.ac.inijaar.org The development of robust QSAR models involves several steps, including data collection, descriptor calculation, model building using statistical methods, and crucially, model validation. ijaar.org Validation is essential to ensure the model's reliability and its ability to predict the activity of new, untested compounds. researchgate.net
Several validation protocols are employed to assess the quality and predictive power of QSAR models. These include internal validation methods like cross-validation (e.g., leave-one-out) and bootstrapping, which evaluate the model's performance on the data used for its development. researchgate.net External validation, using a separate dataset not included in the model training, is considered more accurate for assessing the true predictive ability of a QSAR model for external compounds. researchgate.netmdpi.com Acceptable QSAR models typically exhibit good statistical parameters, such as a high coefficient of determination (R²) for goodness of fit and a satisfactory cross-validated R² (Q²) or R² prediction for predictive power. mdpi.comuniroma1.it The applicability domain of a QSAR model defines the chemical space for which the model's predictions are considered reliable. ijaar.orgresearchgate.net
While the search results discuss QSAR model validation in a general context ijaar.orgresearchgate.netmdpi.comuniroma1.itresearchgate.net, specific details regarding the validation and interpretation of QSAR models developed explicitly for this compound were not found. However, the principles outlined for QSAR validation would be applicable to any such research involving this compound or its analogs.
Advanced Computational Drug Discovery Techniques Applied to this compound
Advanced computational techniques are employed to gain deeper insights into how molecules like this compound interact with biological targets and to facilitate the discovery of new drug candidates.
Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) to a biological target, such as a protein. lkouniv.ac.inmdpi.com It provides insights into the potential binding modes and interactions between the ligand and the target's active site. nih.gov Molecular dynamics (MD) simulations extend docking studies by simulating the dynamic behavior of the molecular system over time, accounting for the flexibility of both the ligand and the target and the influence of the surrounding environment (e.g., solvent). mdpi.comrsc.orgmdpi.com MD simulations can provide valuable information about the stability of the ligand-target complex, conformational changes upon binding, and the nature of interactions over time. mdpi.comnih.govscielo.brdovepress.com
In the context of this compound, molecular docking and dynamics simulations can be used to predict how this compound might interact with potential biological targets, such as enzymes or receptors. While general applications of these techniques in drug discovery are well-documented mdpi.comnih.govmdpi.comscielo.brfrontiersin.orgmdpi.comfrontiersin.orgnih.govchemrxiv.org, a specific study detailing molecular docking and dynamics simulations of this compound with a particular target was found in the context of drug repurposing for USP7 inhibition. biorxiv.orgbiorxiv.org This study utilized MD simulations to analyze the binding free energies of several ligands, including this compound, with USP7. biorxiv.orgbiorxiv.org
Pharmacophore-Based Virtual Screening for Analog Discovery
Pharmacophore models represent the essential steric and electronic features of a molecule that are necessary for its optimal interaction with a specific biological target. nih.govnih.gov These models can be derived from known active compounds (ligand-based) or from the structure of the target protein (structure-based). nih.gov Pharmacophore-based virtual screening involves using a pharmacophore model as a 3D query to search large databases of chemical compounds to identify molecules that possess the required features and spatial arrangement for binding to the target. nih.govplos.orgmdpi.commedsci.orgfrontiersin.org This technique is a powerful tool for identifying potential new lead compounds or analogs with similar biological activity. nih.govmedsci.org
Pharmacophore-based virtual screening can be applied to discover analogs of this compound that are predicted to interact with the same target or potentially have improved properties. The process typically involves generating a pharmacophore model based on this compound or its known interactions, and then screening chemical libraries against this model. nih.govplos.orgmdpi.commedsci.orgfrontiersin.org The search results mention the use of pharmacophore-guided drug repurposing and virtual screening in the context of identifying USP7 inhibitors, where this compound was identified as a potential candidate. biorxiv.orgbiorxiv.org
In Silico Drug Repurposing Strategies (e.g., Identification of this compound as a USP7 Inhibitor Candidate)
In silico drug repurposing is a computational strategy that aims to identify new therapeutic uses for existing drugs or investigational compounds. chemrxiv.orgbiorxiv.orgresearchgate.netnih.gov This approach leverages existing data on the safety and pharmacokinetics of approved drugs, potentially accelerating the drug development process. biorxiv.orgresearchgate.net Computational techniques, including virtual screening, molecular docking, and molecular dynamics simulations, are central to in silico repurposing efforts. chemrxiv.orgbiorxiv.orgresearchgate.netnih.gov
This compound has been identified as a candidate USP7 inhibitor through in silico drug repurposing studies. biorxiv.orgbiorxiv.org USP7 (Ubiquitin-Specific Protease 7) is an enzyme that has emerged as a therapeutic target, particularly in cancer. biorxiv.orgnih.govbiorxiv.org A study utilizing a structure-based pharmacophore-driven drug repurposing approach, combined with high-throughput virtual screening and physics-based molecular simulations, identified this compound among the top five ligands with favorable binding free energies for USP7. biorxiv.orgbiorxiv.org This suggests that this compound, an existing compound, may have potential as a USP7 inhibitor, warranting further investigation. biorxiv.orgbiorxiv.orgresearchgate.netnih.govbiorxiv.org
De Novo Design and Optimization Methodologies for this compound Analogues
De novo drug design is a computational approach that aims to design novel molecular structures with desired properties from scratch, rather than modifying existing compounds. These methods often involve algorithms that build molecules atom by atom or fragment by fragment within the binding site of a target protein, optimizing for factors like binding affinity and synthetic feasibility. nih.gov Optimization methodologies are then applied to refine the designed molecules or existing leads to improve their potency, selectivity, and pharmacokinetic properties.
While the search results discuss analog design and computational approaches in a general sense iisc.ac.inteamtailor.comsynopsys.comarxiv.org, and the design of novel compounds based on QSAR and docking studies frontiersin.org, specific de novo design and optimization methodologies applied explicitly to the generation of this compound analogues were not found in the provided snippets. However, the principles of de novo design and optimization could theoretically be applied to create novel compounds inspired by the this compound scaffold, aiming to enhance its potential therapeutic activity or target specificity, potentially for targets like USP7.
Synthetic Methodologies and Chemical Modifications of Morclofone
Classical and Contemporary Routes of Chemical Synthesis for Morclofone
A described manufacturing process for this compound involves the reaction of 3,5-dimethoxy-4'-chloro-4-hydroxybenzophenone with β-morpholinoethyl chloride in the presence of sodium methoxide (B1231860) in dimethylformamide at elevated temperatures chemicalbook.com. This reaction yields 3,5-dimethoxy-4'-chloro-4-(β-morpholinoethoxy)-benzophenone, which is then treated with gaseous hydrogen chloride to form the corresponding hydrochloride salt chemicalbook.com.
This process can be summarized as follows:
| Reactant 1 | Reactant 2 | Reagent | Solvent | Temperature | Product |
| 3,5-dimethoxy-4'-chloro-4-hydroxybenzophenone | β-morpholinoethyl chloride | Sodium methoxide | Dimethylformamide | 120-140°C | 3,5-dimethoxy-4'-chloro-4-(β-morpholinoethoxy)-benzophenone |
The resulting benzophenone (B1666685) derivative is then converted to the hydrochloride salt:
| Reactant | Reagent | Solvent | Temperature | Product |
| 3,5-dimethoxy-4'-chloro-4-(β-morpholinoethoxy)-benzophenone | Gaseous HCl | Ether | ~0°C | This compound hydrochloride |
This method represents a described synthetic route for this compound, highlighting the key coupling reaction and salt formation chemicalbook.com. The use of β-morpholinoethyl chloride as a key intermediate is also noted in the manufacturing of other APIs like Floredil, Nimorazole, and Pholcodine ganeshremedies.com.
Design and Targeted Synthesis of Novel this compound Derivatives
The morpholine (B109124) nucleus is a prevalent structural motif in medicinal chemistry, appearing in a wide range of therapeutic agents beyond antitussives, including antidepressants, antipsychotics, and analgesics mdpi.comnih.gov. This suggests that the morpholine ring system is amenable to chemical modifications to explore diverse pharmacological activities. While specific details on the design and targeted synthesis of this compound derivatives are not extensively detailed in the provided results, the broader context of morpholine chemistry and benzophenone bioisosteres offers relevant insights.
The benzophenone core itself is also recognized in drug design researchgate.net. Strategies for modifying benzophenone-type structures and exploring bioisosteres are areas of ongoing research researchgate.net.
Exploration of Synthetic Pathways to Access Diverse Chemical Analogues
The synthesis of morpholine derivatives is a significant area in organic chemistry, with functionalized morpholines serving as precursors for various biologically active substances mdpi.comnih.gov. This indicates the availability of diverse synthetic methodologies to access a range of morpholine-containing compounds, which could potentially be applied to the synthesis of this compound analogues. The concept of modular synthesis is mentioned in relation to structural analogs, suggesting that different building blocks can be assembled to create related compounds .
Research into novel chromone-containing allylmorpholines demonstrates the synthesis and evaluation of new morpholine derivatives with potential central nervous system effects, highlighting the ongoing exploration of synthetic pathways to access diverse morpholine-based chemical analogues mdpi.comnih.gov.
Stereochemical Considerations in this compound Synthesis and Activity
This compound is described as an achiral molecule with no defined stereocenters fda.gov. This simplifies synthetic considerations as the issue of enantiomers or diastereomers, which can have different biological activities and pharmacokinetic profiles, is not applicable to this compound itself ijpsr.comijpsjournal.com.
In contrast, stereochemistry is a critical factor in the activity of many drugs, particularly those interacting with biological targets like receptors and enzymes, which are often chiral ijpsr.comijpsjournal.commhmedical.com. For compounds with chiral centers, regulatory bodies often require the absolute stereochemistry to be established early in drug development ijpsr.com. While this compound itself is achiral, the synthesis of potential chiral derivatives would necessitate careful consideration of stereochemical control in the synthetic pathway and the evaluation of the stereoisomers' activities.
Process Chemistry Research and Development for this compound Production
Process chemistry is focused on the development and optimization of synthetic routes for the manufacture of compounds on a larger scale, emphasizing safety, efficiency, cost-effectiveness, and reproducibility wikipedia.orgadgyllifesciences.com. While specific details on process chemistry research and development for this compound production are not extensively detailed in the provided search results, the general principles of process chemistry are relevant.
Key considerations in process chemistry include route scouting, process development and optimization, process safety studies, analytical method development, and scale-up adgyllifesciences.com. The goal is to design scalable, robust, safe, and cost-effective processes adgyllifesciences.com. This involves optimizing reaction conditions to maximize yield and minimize impurities wikipedia.orgadgyllifesciences.com.
The manufacturing process described for this compound provides a basis for process chemistry research and development efforts aimed at optimizing this route for larger-scale production chemicalbook.com. This would involve evaluating and refining each step to improve efficiency, reduce waste, and ensure consistent product quality, potentially employing methodologies such as Design of Experiments (DoE) and Quality by Design (QbD) adgyllifesciences.com. The availability of intermediates like 4-(2-chloroethyl)morpholine (B1582488) hydrochloride from manufacturers specializing in pharmaceutical intermediates is also a factor in process development ganeshremedies.com.
Analytical Techniques for Morclofone Research
Chromatographic Separations for Compound Characterization and Purity Assessment
Chromatographic methods are fundamental for the separation of Morclofone from synthesis byproducts, impurities, or from biological matrices. These techniques are crucial for assessing the purity of this compound samples.
High-Performance Liquid Chromatography (HPLC) is a widely applied technique for the analysis of this compound. A described reverse phase (RP) HPLC method for this compound analysis employs a mobile phase typically composed of acetonitrile, water, and phosphoric acid. sielc.com When coupling HPLC with Mass Spectrometry (MS), phosphoric acid is commonly replaced with formic acid in the mobile phase to ensure compatibility with the MS detector. sielc.com This type of HPLC method is suitable for separating this compound and can be adapted for preparative chromatography to isolate impurities for further characterization. sielc.com HPLC is a standard method recommended for quantifying this compound hydrochloride in pharmaceutical formulations.
Ultra-Performance Liquid Chromatography (UPLC) offers advantages over conventional HPLC, including faster separation times and improved resolution, by utilizing columns packed with smaller particles (<2 µm). encyclopedia.pub For this compound analysis, smaller particle columns, such as those with 3 µm particles, are available for rapid UPLC applications. sielc.com UPLC is increasingly used in pharmaceutical analysis for the efficient separation and quantification of small molecules, making it applicable to the analysis of this compound. encyclopedia.pub
Gas Chromatography (GC) is another chromatographic technique that can be used for the analysis of this compound, particularly for compounds that are volatile or can be made volatile through derivatization. The NIST WebBook provides data related to the GC analysis of this compound, including its Kovats Retention Index on a non-polar SE-30 column. nih.govnist.gov GC, often coupled with detectors like FID, can be employed for purity assessment and the identification of volatile impurities in this compound samples.
Ultra-Performance Liquid Chromatography (UPLC) Techniques
Spectroscopic Identification and Structural Elucidation
Spectroscopic techniques provide detailed information about the molecular structure and functional groups of this compound, aiding in its identification and confirmation.
Mass Spectrometry (MS) is a key technique for determining the molecular weight and fragmentation pattern of this compound, which is essential for its identification. The molecular ion peak of this compound hydrochloride has been reported in MS analysis. Hyphenated techniques combine chromatographic separation with MS detection, offering enhanced analytical capabilities. LC-MS and GC-MS are used to separate components in a mixture before they enter the mass spectrometer, allowing for the identification of this compound and potential related substances. lookchem.comgoogle.com LC-MS/MS, or tandem mass spectrometry, provides even greater selectivity and sensitivity by performing multiple stages of mass analysis. sciex.comnih.govmdpi.com This technique is particularly useful for the quantification of this compound in complex matrices and for the identification of its metabolites. nih.govnih.gov this compound has been detected in samples analyzed using LC-MS/MS, demonstrating the applicability of this technique in its study. nih.govsemanticscholar.org
Infrared (IR) and Raman spectroscopy are vibrational spectroscopic methods that yield unique spectra for a given molecule, serving as a molecular fingerprint. These techniques are valuable for confirming the identity of this compound and assessing its solid form or the presence of different functional groups. By analyzing the characteristic absorption bands in IR or scattering peaks in Raman spectra, researchers can gain insights into the vibrational modes of the this compound molecule. While specific detailed applications for this compound were not prominently featured in the provided search results, IR and Raman spectroscopy are standard tools in pharmaceutical analysis for identification, purity testing, and understanding molecular structure. google.com
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 35949 |
| This compound hydrochloride | 73012756 |
| Acetonitrile | 6344 |
| Phosphoric acid | 1001 |
| Formic acid | 302 |
Data Tables
Based on the available information, specific quantitative data for this compound analysis suitable for detailed data tables within the defined scope were limited. However, the general applications of the discussed techniques can be summarized as follows:
Summary of Chromatographic Techniques Applied to this compound
| Technique | Primary Application(s) | Notes |
| HPLC | Characterization, Purity Assessment, Preparative Separation | Reverse phase methods described; mobile phase adjusted for MS coupling. sielc.com |
| UPLC | Fast Separation, High Efficiency Analysis | Utilizes smaller particles for reduced analysis time. sielc.comencyclopedia.pub |
| GC | Analysis of Volatile Compounds/Impurities | Retention index data available on specific phases (e.g., SE-30). nih.govnist.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification
UV-Vis spectroscopy is a widely used analytical technique for both the qualitative and quantitative analysis of drugs and other molecular compounds. iajps.com It operates on the principle of measuring the absorption or transmission of UV or visible light by a sample across a range of wavelengths. technologynetworks.com The amount of light absorbed is influenced by the sample's composition and concentration. technologynetworks.com For quantitative analysis, UV-Vis spectroscopy relies on Beer-Lambert's Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. iajps.com
A key aspect of using UV-Vis spectroscopy for quantification is determining the wavelength of maximum absorbance (λmax) for the compound of interest. This λmax is unique to a substance and is used for qualitative identification, but it is also the wavelength at which the sensitivity for quantitative measurement is highest. iajps.com Once the λmax is determined, a calibration curve can be constructed by measuring the absorbance of solutions with known concentrations of this compound. This curve, typically plotting absorbance against concentration, allows for the determination of the concentration of this compound in unknown samples. labmanager.com UV-Vis spectrophotometry offers a rapid, simple, and cost-effective method for quantitative analysis. iajps.comthermofisher.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to elucidate the structure and connectivity of organic molecules. libretexts.org It provides detailed information about the different atomic nuclei within a molecule, most commonly hydrogen (¹H NMR) and carbon (¹³C NMR). libretexts.org By analyzing the chemical shifts, splitting patterns (spin-spin coupling), and integration of signals in an NMR spectrum, chemists can determine the types of atoms present, their local electronic environments, and their spatial relationships to neighboring atoms. libretexts.org
For structural confirmation of this compound, NMR spectroscopy provides a definitive fingerprint. The ¹H NMR spectrum would show distinct signals for protons in different chemical environments within the molecule, such as those in the methoxy (B1213986) groups, the morpholine (B109124) ring, the ethyleneoxy linker, and the aromatic rings. The chemical shifts and coupling patterns of these signals are characteristic of the this compound structure. Similarly, the ¹³C NMR spectrum would show signals corresponding to each unique carbon atom in the molecule, providing further confirmation of the structural backbone. libretexts.orgrsc.org Advanced NMR techniques, including two-dimensional methods like COSY, HSQC, and HMBC, can provide information about correlations between nuclei, further aiding in the complete assignment of signals and confirmation of the complex structure of this compound. unimo.itmagritek.comipb.pt
Advanced Analytical Approaches for Complex Research Matrices
Analyzing this compound in complex matrices, such as biological samples or plant extracts, requires more sophisticated analytical techniques that can effectively separate the compound of interest from interfering substances.
Application in Phytochemical Content Analysis (e.g., Plant Extracts)
The analysis of compounds in plant extracts presents a significant challenge due to the inherent complexity and diversity of phytochemicals present. mdpi.com While this compound is a synthetic compound, analytical techniques used for phytochemical analysis can be adapted for its determination in complex natural matrices if necessary for specific research contexts. Techniques like High-Performance Liquid Chromatography (HPLC) coupled with sensitive detectors such as UV-Vis or Mass Spectrometry (MS) are commonly employed for the analysis of compounds in plant extracts. mdpi.comijpsdronline.com HPLC provides the necessary separation power to isolate this compound from other components in the extract based on its physicochemical properties and interaction with the stationary phase. iajps.comsenieer.com The coupled detector then allows for the detection and quantification of the separated this compound. GC-MS is another technique used in phytochemical analysis, particularly for volatile or semi-volatile compounds, and could potentially be applied depending on the nature of the sample matrix and sample preparation. ijpsdronline.comveterinaryworld.org
Quantitative Analysis of Different Polymorphic Forms and Impurities
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical aspect in pharmaceutical development as different polymorphs can have varying physicochemical properties, including solubility and dissolution rate. mdpi.comresearchgate.net Analyzing and quantifying different polymorphic forms of this compound, if they exist, requires techniques sensitive to the solid-state structure. Powder X-ray Diffraction (PXRD) is a primary technique for identifying and quantifying crystalline polymorphs based on their unique diffraction patterns. jagiellonskiecentruminnowacji.plnih.gov Other techniques like Differential Scanning Calorimetry (DSC), Infrared (IR) spectroscopy, and Raman spectroscopy can also provide complementary information for polymorph identification and quantification. jagiellonskiecentruminnowacji.plnih.gov Solid-state NMR spectroscopy is also a powerful technique for the quantification of both crystalline and amorphous forms. nih.gov
Impurity profiling is another crucial aspect of analytical research, ensuring the quality and safety of a compound. rroij.com Impurities can arise from synthesis, degradation, or other sources. senieer.com Identifying and quantifying impurities in this compound requires highly sensitive and selective methods. Liquid chromatography techniques, particularly HPLC, are widely used for separating impurities from the main compound. senieer.comrroij.com Coupling HPLC with detectors like UV-Vis, Diode Array Detection (DAD), or Mass Spectrometry (MS) allows for the detection and quantification of impurities, even at low concentrations. senieer.comtubitak.gov.tr MS is particularly valuable for identifying unknown impurities based on their mass-to-charge ratio and fragmentation patterns. senieer.comtubitak.gov.tr Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of volatile impurities. rroij.com
Method Validation and Quality Control in Analytical Research
Method validation is an essential process in analytical research to ensure that an analytical method is suitable for its intended purpose and consistently produces accurate, reliable, and reproducible results. labmanager.comujpronline.comdemarcheiso17025.com This is particularly important for methods used in quality control and regulatory submissions. labmanager.comdemarcheiso17025.com Key validation parameters typically assessed include specificity, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), linearity, range, and robustness. ujpronline.comdemarcheiso17025.comeuropa.eu
Specificity confirms that the method can unequivocally assess the analyte in the presence of other components that may be present, such as impurities or matrix components. europa.eu Accuracy measures the closeness of agreement between the obtained result and the true value. europa.eu Precision assesses the agreement between a series of measurements of the same homogeneous sample under prescribed conditions. europa.eu LOD is the lowest concentration of the analyte that can be reliably detected, while LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. europa.eu Linearity demonstrates that the analytical response is directly proportional to the analyte concentration over a defined range. labmanager.comdemarcheiso17025.com Range is the interval between the upper and lower concentrations for which the method has demonstrated suitability. demarcheiso17025.com Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters. tubitak.gov.trdemarcheiso17025.com
Future Perspectives and Unanswered Questions in Morclofone Research
Identification of Novel Therapeutic Applications and Biological Roles Beyond Antitussive Activity
Current knowledge primarily identifies Morclofone as a cough suppressant. wikipedia.orgnih.gov However, the full spectrum of its biological activities and potential therapeutic applications beyond antitussive effects remains an open area for investigation. Research could focus on identifying if this compound interacts with other biological targets or pathways that could be relevant in different disease contexts. Exploring its effects on various physiological systems through systematic screening or phenotypic assays could reveal novel indications. Given that morpholine-containing compounds have shown diverse activities, including those relevant to the central nervous system, further research could explore if this compound shares any of these properties. nih.govmdpi.com
Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in Mechanistic Studies
Understanding the precise molecular mechanisms of this compound's action requires in-depth studies that can be significantly advanced by integrating omics technologies. Proteomics and metabolomics, for instance, can provide comprehensive insights into the changes in protein expression and metabolite profiles in biological systems treated with this compound. scielo.org.mxrsc.orgnih.govnih.govcmbio.io Such studies could help identify the specific proteins or metabolic pathways modulated by this compound, offering clues about its mechanism of action beyond symptomatic relief. Analyzing these large datasets can reveal complex interactions and downstream effects that are not discernible through traditional targeted approaches. scielo.org.mxnih.govcmbio.io The application of multi-omics approaches, combining data from genomics, transcriptomics, proteomics, and metabolomics, could provide a more holistic view of this compound's impact on biological systems. cmbio.io
Advancements in Computational and Experimental Methodologies for this compound Discovery
Computational methods play an increasingly vital role in drug discovery and can be leveraged to advance this compound research. Techniques such as molecular docking, virtual screening, and quantitative structure-activity relationships (QSAR) can be employed to predict potential off-targets, identify structurally similar compounds with potentially different or improved activities, and optimize the molecular structure of this compound for desired properties. mdpi.combeilstein-journals.orgnih.govnih.gov These computational approaches can guide experimental studies by prioritizing potential targets or analogs for synthesis and testing, thereby accelerating the discovery process. beilstein-journals.orgnih.gov Advances in experimental methodologies, such as high-throughput screening and more sensitive analytical techniques, can complement computational efforts by enabling rapid evaluation of this compound and its analogs in various biological assays.
Challenges and Opportunities in this compound Analog Development for Specific Therapeutic Modalities
Developing analogs of this compound presents opportunities to create compounds with enhanced efficacy, altered pharmacokinetic profiles, or novel therapeutic activities. google.com The morpholine (B109124) ring system present in this compound is a common scaffold in various pharmaceuticals with diverse activities, suggesting the potential for structural modifications to yield analogs with different pharmacological properties. nih.govmdpi.com Challenges in analog development include predicting how structural changes will impact target binding, metabolism, and potential off-target effects. beilstein-journals.orgnih.gov However, leveraging computational design tools and systematic experimental evaluation can help overcome these challenges, potentially leading to the discovery of this compound derivatives with improved therapeutic profiles for specific indications. mdpi.comnih.gov
Unexplored Biological Pathways and Interactions Relevant to this compound's Action
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for Morclofone, and how can researchers validate purity and structural integrity in newly synthesized batches?
- Methodological Answer : this compound’s synthesis typically involves multi-step organic reactions, including condensation and cyclization processes. To validate purity, use High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) and compare retention times against reference standards . Structural confirmation requires Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) to verify molecular weight and fragmentation patterns. Ensure compliance with ICH guidelines for analytical validation (e.g., specificity, linearity, accuracy) .
Q. How should researchers design in vitro experiments to assess this compound’s pharmacological activity while minimizing confounding variables?
- Methodological Answer : Use cell-based assays (e.g., enzyme inhibition or receptor-binding studies) with appropriate controls:
- Positive controls : Known agonists/antagonists for the target receptor.
- Negative controls : Vehicle-only treatments (e.g., DMSO).
- Dose-response curves : Test 6–8 concentrations in triplicate to calculate EC₅₀/IC₅₀ values.
Account for batch-to-batch variability by sourcing cells from authenticated repositories (e.g., ATCC) and pre-testing this compound solubility in assay buffers .
Q. What are the key pharmacokinetic parameters to evaluate in preclinical studies of this compound, and how can bioavailability challenges be addressed?
- Methodological Answer : Measure plasma concentration-time profiles in rodent models to determine:
- Cₘₐₓ (peak concentration), Tₘₐₓ (time to peak), AUC (area under the curve), and t₁/₂ (half-life).
Address low oral bioavailability by testing prodrug formulations or co-administration with permeation enhancers (e.g., sodium caprate). Use LC-MS/MS for sensitive quantification of this compound and metabolites in biological matrices .
Advanced Research Questions
Q. How can contradictory findings in this compound’s efficacy across different in vivo models be systematically analyzed?
- Methodological Answer : Conduct a meta-analysis of existing data by:
- Stratifying studies by model type (e.g., species, disease induction method).
- Assessing bias : Use tools like SYRCLE’s risk-of-bias checklist for animal studies.
- Statistical reconciliation : Apply mixed-effects models to account for heterogeneity. For example, discrepancies in neuroprotective effects may arise from differences in blood-brain barrier penetration across models. Validate hypotheses using pharmacokinetic-pharmacodynamic (PK-PD) modeling .
Q. What computational strategies are recommended to elucidate this compound’s off-target interactions and potential toxicity?
- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to screen this compound against databases like ChEMBL or PubChem BioAssay. Prioritize targets with docking scores ≤ −7.0 kcal/mol. Validate predictions using RNA-seq or proteomics in treated cell lines. For toxicity prediction, use QSAR models (e.g., ProTox-II) and cross-reference with Tox21 high-throughput screening data .
Q. How should researchers optimize experimental protocols for studying this compound’s long-term effects in chronic disease models?
- Methodological Answer : Implement longitudinal study designs with:
- Time-point sampling : Collect data at baseline, mid-study, and endpoint (e.g., 12 weeks).
- Blinding : Randomize treatment groups and use coded samples to reduce observer bias.
- Endpoint diversity : Combine behavioral, histological, and biochemical markers (e.g., cytokine profiling via ELISA). Address inter-individual variability by increasing cohort sizes (n ≥ 10/group) and using mixed-sex cohorts where applicable .
Q. What methodologies are critical for reconciling disparities between in vitro potency and in vivo efficacy of this compound?
- Methodological Answer : Perform mechanistic studies to identify barriers to translation:
- Protein binding assays : Measure this compound’s affinity for plasma proteins (e.g., albumin) using equilibrium dialysis.
- Metabolite profiling : Identify active/inactive metabolites via hepatocyte incubation and UPLC-QTOF-MS.
- Tissue distribution studies : Use radiolabeled this compound (³H or ¹⁴C) to quantify organ-specific accumulation .
Data Analysis & Reproducibility
Q. How can researchers ensure statistical rigor when analyzing this compound’s dose-dependent effects in heterogeneous populations?
- Methodological Answer : Use non-parametric tests (e.g., Kruskal-Wallis) if data deviates from normality. For multi-dose comparisons, apply ANOVA with post-hoc correction (e.g., Tukey’s HSD). Predefine exclusion criteria for outliers (e.g., >2 SD from mean) and report effect sizes (e.g., Cohen’s d) alongside p-values .
Q. What steps are essential for documenting and sharing this compound-related data to enhance reproducibility?
- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Metadata standardization : Use platforms like Morpho to annotate datasets with experimental conditions, instrument parameters, and ethical approvals .
- Data repositories : Deposit raw data in public repositories (e.g., Zenodo, Figshare) with persistent identifiers (DOIs).
- Code sharing : Publish analysis scripts (R, Python) on GitHub with version control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
